molecular formula C9H9N5O B11061010 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B11061010
M. Wt: 203.20 g/mol
InChI Key: GDSRWTABVCTZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a pyridin-3-yl group and at position 3 with an acetamide moiety. The pyridine and acetamide substituents enhance solubility and binding interactions, making the compound a candidate for drug discovery .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C9H9N5O/c10-7(15)4-8-12-9(14-13-8)6-2-1-3-11-5-6/h1-3,5H,4H2,(H2,10,15)(H,12,13,14)

InChI Key

GDSRWTABVCTZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)N

Origin of Product

United States

Preparation Methods

Hydrazide Formation

Pyridine-3-carboxylic acid is first converted to its methyl ester via treatment with thionyl chloride (SOCl₂) in methanol. Subsequent reaction with hydrazine hydrate yields pyridine-3-carbohydrazide. This intermediate is critical for triazole ring formation.

Reaction Conditions :

  • Esterification : SOCl₂ (1.2 equiv), methanol, reflux, 4–6 hours.

  • Hydrazide Synthesis : Hydrazine hydrate (2 equiv), ethanol, reflux, 12 hours.

Cyclization to 5-(Pyridin-3-yl)-1,2,4-triazole-3-thiol

The hydrazide reacts with carbon disulfide (CS₂) in basic conditions to form a thiosemicarbazide intermediate. Cyclization under acidic conditions (e.g., HCl) yields 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thiol.

Mechanistic Insight :

  • Thiosemicarbazide Formation :

    NH2NH2+CS2KOHNH2NHCSSHHClTriazole-thiol\text{NH}_2\text{NH}_2 + \text{CS}_2 \xrightarrow{\text{KOH}} \text{NH}_2\text{NHCSSH} \xrightarrow{\text{HCl}} \text{Triazole-thiol}
  • Cyclization : Intramolecular dehydration and ring closure under acidic conditions.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 13.62 (s, 1H, NH), 8.88–7.39 (m, 4H, pyridinyl).

  • IR (KBr) : 3241 cm⁻¹ (N-H), 1282 cm⁻¹ (C=S).

Introduction of the Acetamide Group

The thiol group at position 3 of the triazole ring is replaced with an acetamide moiety via nucleophilic substitution. This step typically employs α-chloroacetamide derivatives under basic conditions.

Alkylation with α-Chloroacetamide

A mixture of 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-thiol and α-chloroacetamide is refluxed in ethanol with potassium hydroxide (KOH) as a base. The reaction proceeds via an SN₂ mechanism, displacing the thiol group with the acetamide.

General Procedure :

  • Dissolve triazole-thiol (1 equiv) and α-chloroacetamide (1.2 equiv) in ethanol.

  • Add KOH (1.5 equiv) and reflux for 4–6 hours.

  • Purify via flash chromatography (MeOH/DCM, 1:9).

Yield : 70–95% (dependent on substituents).

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridinyl), 7.52–7.40 (m, 3H, pyridinyl), 3.45 (s, 2H, CH₂), 2.25 (s, 3H, NHCOCH₃).

  • ¹³C NMR : δ 169.8 (C=O), 151.2 (triazole-C), 148.6 (pyridinyl-C), 135.4–122.3 (aromatic-C).

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₀H₁₀N₅O: 232.0841, found 232.0835.

Alternative Synthetic Routes

Cycloaddition Approaches

While less common for 1,2,4-triazoles, cycloaddition strategies inspired by 1,2,3-triazole synthesis (e.g., Huisgen reaction) have been explored. For example, β-ketoesters and azides under basic conditions form triazoles, though this method predominantly yields 1,2,3-triazoles. Adapting this for 1,2,4-triazoles would require hydrazine derivatives instead of azides.

Challenges :

  • Regioselectivity issues in triazole formation.

  • Lower yields compared to cyclocondensation methods.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.

  • NMR Spectroscopy : Distinguishes pyridinyl, triazole, and acetamide protons. For example, the acetamide methyl group appears as a singlet near δ 2.25.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) validates molecular geometry. In related compounds, the triazole ring exhibits planarity, with bond lengths consistent with aromatic systems (1.31–1.38 Å).

Industrial and Pharmacological Considerations

Scalability

  • Cost Efficiency : Cyclocondensation methods are preferred for large-scale synthesis due to readily available starting materials (e.g., pyridine-3-carboxylic acid).

  • Green Chemistry : Ethanol as a solvent and KOH as a base align with sustainable practices.

Biological Relevance

While beyond this report’s scope, 1,2,4-triazole acetamides are explored for α-glucosidase inhibition and anti-inflammatory activity. The pyridinyl group enhances bioavailability through hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Types of Reactions

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, thereby disrupting essential biological pathways. For instance, it may inhibit dihydrofolate reductase, leading to the disruption of DNA synthesis in cancer cells . The compound’s ability to bind to specific receptors and enzymes makes it a valuable candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog identified in the literature is 2-[5-(Pyridin-2-yl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide (CAS: 1018164-21-0). While both compounds share a 1,2,4-triazole backbone, critical differences include:

Pyridine Positional Isomerism :

  • The target compound has a pyridin-3-yl group at the triazole’s position 5, whereas the analog features a pyridin-2-yl group at the same position.
  • The analog includes an additional N-(pyridin-3-ylmethyl) substituent on the acetamide nitrogen, absent in the target compound.

Molecular Complexity :

  • The analog has a larger molecular weight (294.31 g/mol) and formula (C₁₅H₁₄N₆O) compared to the target compound’s simpler structure (estimated formula: ~C₉H₈N₆O).
Table 1: Structural and Molecular Comparison
Parameter Target Compound Analog (CAS: 1018164-21-0)
Pyridine Substituent Pyridin-3-yl at triazole position 5 Pyridin-2-yl at triazole position 5
Acetamide Modification Unmodified acetamide N-(pyridin-3-ylmethyl) acetamide
Molecular Formula ~C₉H₈N₆O (estimated) C₁₅H₁₄N₆O
Molecular Weight ~216.20 g/mol (estimated) 294.31 g/mol

Implications of Structural Variations

Solubility and Bioavailability: The analog’s additional pyridin-3-ylmethyl group may improve lipophilicity but could reduce aqueous solubility compared to the target compound’s unmodified acetamide. Pyridine positional isomerism (2- vs.

Pharmacological Activity :

  • While specific activity data for the target compound is unavailable, triazole derivatives with pyridine substituents often exhibit enhanced kinase inhibition. The pyridin-3-yl group in the target compound may favor interactions with polar residues in enzymatic active sites.

Synthetic Accessibility :

  • The target compound’s simpler structure likely allows for more straightforward synthesis and purification compared to the multi-pyridine analog, which requires additional steps for N-alkylation.

Biological Activity

2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves coupling reactions that can be facilitated by various methods, including ultrasound-assisted synthesis. This method has shown to enhance yields significantly compared to conventional techniques. For instance, derivatives synthesized in a study achieved yields between 75% and 89% using ultrasound radiation .

Biological Activity

The biological activities of this compound have been primarily investigated in the context of anticancer properties. Studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines.

Anticancer Activity

In vitro studies have shown that certain derivatives possess significant anti-proliferative effects against liver cancer cell lines such as HepG2. For example, a related compound demonstrated an IC50 value of 13.004 µg/mL, indicating strong cytotoxic activity . The order of anticancer activity among various derivatives was noted as follows:

CompoundIC50 (µg/mL)
6d13.004
6bHigher than 6d
6fModerate
6aLower than 6f
6e28.399

This data highlights the importance of substituents on the aryl rings in influencing biological activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups enhances the anti-proliferative activity of triazole derivatives. For instance, compounds with methyl groups at specific positions on the aryl ring showed improved potency compared to those with electron-withdrawing groups like bromo .

Key Findings from SAR Studies:

  • Electron-donating groups (e.g., methyl) at ortho and meta positions increase activity.
  • Electron-withdrawing groups (e.g., bromo) decrease activity.
  • The specific arrangement and type of substituents are crucial for maximizing biological efficacy.

Case Studies

Several case studies have been documented regarding the use of triazole derivatives in therapeutic applications:

  • Anticancer Studies : A study focused on various triazole derivatives indicated that structural modifications significantly impacted their anticancer efficacy against HepG2 cells .
  • Molecular Docking Studies : Computational approaches have been employed to predict binding affinities and interactions with target proteins implicated in cancer proliferation. These studies suggest that the triazole moiety plays a critical role in binding to specific enzymes involved in cancer metabolism .
  • Coordination Chemistry : Research has also explored the use of this compound as a ligand for transition metals, enhancing its potential applications in coordination chemistry and catalysis .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide, and how is structural confirmation achieved?

  • Methodology : A universal synthesis approach involves cyclocondensation of pyridyl-substituted thiosemicarbazides with chloroacetic acid derivatives, followed by purification via column chromatography. Structural confirmation employs 1H NMR (e.g., characteristic pyridine protons at δ 8.5–9.0 ppm and triazole NH at δ 12–13 ppm), IR (C=O stretch ~1680 cm⁻¹), LC-MS (molecular ion peak matching theoretical mass), and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How are computational tools like PASS and molecular docking applied to predict the biological activity of this compound?

  • Methodology : The PASS (Prediction of Activity Spectra for Substances) algorithm predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors. Molecular docking (using AutoDock Vina or Schrödinger Suite) validates binding affinity to targets like EGFR or bacterial enzymes, with scoring functions (ΔG < -7 kcal/mol) indicating strong interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) are addressed via:

  • Pharmacokinetic profiling : Assessing bioavailability (e.g., plasma half-life <2 hours may explain rapid clearance) .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites (e.g., hydroxylation or glucuronidation products) .
  • Dose optimization : LD₅₀ studies (e.g., 160–390 mg/kg in rodent models) balance efficacy and toxicity .

Q. How do structural modifications at the triazole or pyridyl moieties affect target selectivity?

  • Case Study : Replacing the pyridin-3-yl group with pyridin-4-yl (as in 5-(pyridin-4-yl)-3-alkylsulfanyl-4H-1,2,4-triazol-4-amine ) alters hydrogen-bonding patterns with ATP-binding pockets, improving kinase inhibition selectivity. S-alkylation with aryl halides enhances lipophilicity (logP >3), correlating with membrane permeability in cellular assays .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Methodology : Forced degradation (acid/base hydrolysis, oxidative conditions) followed by HPLC-PDA-ESI-MS identifies major degradation pathways. Example: Oxidation of the pyridyl ring generates N-oxide derivatives (m/z +16), confirmed by MS/MS fragmentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.